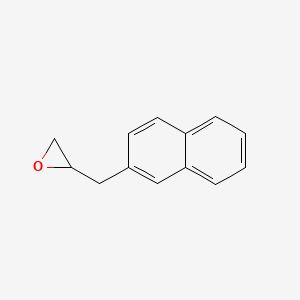

2-(Naphthalen-2-ylmethyl)oxirane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

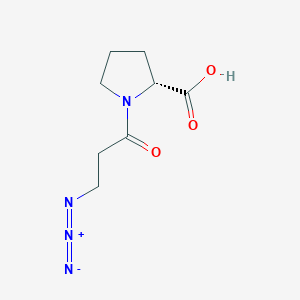

2-(Naphthalen-2-ylmethyl)oxirane is an organic compound with the molecular formula C12H10O . It has a molecular weight of 170.21 .

Synthesis Analysis

The synthesis of oxiranes like 2-(Naphthalen-2-ylmethyl)oxirane often involves the reaction of unsaturated compounds with m-chloroperoxybenzoic acid . The reaction pathways were examined by the density functional theory (DFT) method at the B3LYP/6-31+G** level .Molecular Structure Analysis

The InChI code for 2-(Naphthalen-2-ylmethyl)oxirane is 1S/C12H10O/c1-2-4-10-7-11 (12-8-13-12)6-5-9 (10)3-1/h1-7,12H,8H2 .Chemical Reactions Analysis

Oxiranes like 2-(Naphthalen-2-ylmethyl)oxirane can undergo ring-opening reactions. These reactions are commonly used in the synthesis of oxirane resins, composite materials, and plasticizers .Physical And Chemical Properties Analysis

2-(Naphthalen-2-ylmethyl)oxirane has a melting point of 53-58°C .科学的研究の応用

Synthesis and Anticancer Evaluation : A study synthesized derivatives of 2-(Naphthalen-2-ylmethyl)oxirane and evaluated them for anticancer properties. These compounds showed potential as anticancer agents (Gouhar & Raafat, 2015).

DNA G-Quadruplex Alkylation : Research focused on naphthalene diimides conjugated to oxirane, investigating their ability to selectively alkylate DNA G-quadruplexes. This study highlights the compound's potential in targeting genetic structures (Doria et al., 2013).

Anticonvulsant Activity Evaluation : Another study explored the synthesis and evaluation of naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro derivatives for potential anticonvulsant properties. This research adds to the understanding of naphthalen-2-ylmethyl)oxirane derivatives in neuropharmacology (Ghareb et al., 2017).

Antibacterial Evaluation : A study synthesized 4-hydroxy-3-(naphthalen-1-ylmethyl)thiophen-2(5H)-ones and evaluated them as tyrosyl-tRNA synthetase inhibitors with antibacterial properties. This research demonstrates the compound's role in inhibiting bacterial growth (Sun et al., 2014).

Toxicological Effects Study : A study investigated the toxicological effects of naphthalene, a related compound, on an insect model. It highlighted the compound's impact on oxidative stress, metabolism, and reproduction (Pájaro-Castro et al., 2017).

Polyamine Transport in Cells : Research focused on the effects of N(1)-arylalkylpolyamines, including those with naphthalen-1-ylmethyl substituents, on polyamine transport in cells. This is crucial for understanding cellular uptake mechanisms (Gardner et al., 2004).

作用機序

将来の方向性

特性

IUPAC Name |

2-(naphthalen-2-ylmethyl)oxirane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-2-4-12-7-10(8-13-9-14-13)5-6-11(12)3-1/h1-7,13H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFXIJGSHYFEJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CC2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2464294.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2464298.png)

![Thiophen-2-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2464300.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2464302.png)

![1-butyl-3-((3-chlorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2464305.png)

![[6-[(4-methylpiperidin-1-yl)sulfonyl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetonitrile](/img/structure/B2464308.png)

![N-methyl-N-(3-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2464313.png)